molecular formula C6H6ClN3 B12998299 Pyrazolo[1,5-a]pyrimidine hydrochloride

Pyrazolo[1,5-a]pyrimidine hydrochloride

Cat. No.: B12998299
M. Wt: 155.58 g/mol
InChI Key: CHRXXJXYNLXBAA-UHFFFAOYSA-N
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Description

Historical Trajectory and Evolution of Pyrazolo[1,5-a]pyrimidine (B1248293) Chemistry

The exploration of pyrazolo[1,5-a]pyrimidines began in the mid-20th century, initially focusing on the synthesis and fundamental chemical reactivity of this fused heterocyclic system. nih.gov Early research was dedicated to establishing various synthetic routes to construct the core structure. nih.gov A significant turning point occurred in the late 1970s with the growing demand for advanced organic chemicals for pharmaceuticals like the H2 receptor antagonists Tagamet (cimetidine) and Zantac (ranitidine hydrochloride), which spurred broader interest in novel heterocyclic compounds. wikipedia.org

The therapeutic potential of pyrazolo[1,5-a]pyrimidines became increasingly apparent throughout the 1980s and 1990s. During this period, these compounds were identified as potent inhibitors of various enzymes, most notably protein kinases. nih.gov This discovery was a catalyst for a surge in research aimed at synthesizing novel derivatives with improved potency and selectivity for specific kinase targets, which are crucial regulators of cellular processes often dysregulated in diseases like cancer. nih.gov This intensive research effort led to the development of several pyrazolo[1,5-a]pyrimidine-based kinase inhibitors that have progressed into clinical trials and received regulatory approval, solidifying the scaffold's status as a valuable framework in targeted therapy design. nih.govmdpi.com For instance, the first-generation Tropomyosin receptor kinase (Trk) inhibitors, Larotrectinib and Entrectinib, which contain the pyrazolo[1,5-a]pyrimidine nucleus, received clinical approval in 2018 and 2019, respectively. nih.gov

Foundational Principles of Pyrazolo[1,5-a]pyrimidine Architecture for Academic Research

The pyrazolo[1,5-a]pyrimidine scaffold's utility in academic and drug discovery research is rooted in its distinct structural and chemical properties. The fused bicyclic system provides a rigid, planar framework that is highly suitable for chemical modification at multiple positions on both the pyrazole (B372694) and pyrimidine (B1678525) rings. nih.gov This structural rigidity and planarity are advantageous for creating molecules that can fit into the binding sites of biological targets, such as the ATP-binding pocket of kinases. nih.gov

Advanced synthetic methodologies have further expanded the chemical space accessible for pyrazolo[1,5-a]pyrimidine derivatives. These include:

Multicomponent reactions: These reactions allow for the efficient, one-pot synthesis of complex molecules from three or more starting materials, reducing the number of synthetic steps. nih.govrsc.org

Microwave-assisted synthesis: This technique can accelerate reaction rates and improve yields for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. nih.govrsc.org

Palladium-catalyzed cross-coupling reactions: Techniques like the Suzuki reaction have been instrumental in introducing diverse aryl and heteroaryl groups to the scaffold, which is crucial for exploring structure-activity relationships (SAR). nih.govrsc.orgnih.gov

Green chemistry approaches: Efforts have been made to develop more environmentally friendly synthetic routes. nih.govrsc.org

The ability to strategically place different functional groups on the pyrazolo[1,5-a]pyrimidine core is fundamental to its role as a privileged scaffold. Substitutions can modulate the compound's interaction with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, thereby fine-tuning its potency and selectivity. nih.gov For example, in the context of PI3Kδ inhibitors, a morpholine (B109124) moiety on the pyrimidine ring was found to be crucial for forming a hydrogen bond in the hinge region of the enzyme's active site. nih.gov Similarly, for Trk inhibitors, the N1 atom of the pyrazolo[1,5-a]pyrimidine core forms a key hydrogen bond with the amino acid Met592 in the hinge region of the kinase. nih.gov

The hydrochloride salt form of these compounds, such as Pyrazolo[1,5-a]pyrimidine hydrochloride, is often utilized to improve solubility and facilitate handling during research and development. This is exemplified in synthetic procedures where the final product is precipitated from the reaction mixture by acidification with concentrated hydrochloric acid. nih.gov

Detailed Research Findings

The following tables summarize key research findings related to the synthesis and biological activity of various Pyrazolo[1,5-a]pyrimidine derivatives, illustrating the scaffold's versatility and therapeutic potential.

Table 1: Selected Synthetic Strategies for Pyrazolo[1,5-a]pyrimidine Derivatives

PrecursorsReagents and ConditionsProduct TypeReference
5-Amino-3-methylpyrazole and diethyl malonateSodium ethanolate (B101781) (base), followed by phosphorus oxychloride5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine nih.gov
3-Substituted-5-amino-1H-pyrazoles and cyclic β-dicarbonyl compoundsCyclization reactionCyclopentapyrazolo[1,5-a]pyrimidines nih.gov
Aryl-substituted acetonitrile (B52724) and N,N-dimethylformamide dimethyl acetalCascade cyclization with hydrazine (B178648) and glacial acetic acid in ethanol (B145695)3-Aryl-5-amino-pyrazolo[1,5-a]pyrimidine scaffold nih.gov
3-amino-1H-pyrazole and enaminone derivativeAcetic acid catalyzed by ammonium (B1175870) acetate, refluxPyrazolo[1,5-a]pyrimidine researchgate.net
Sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate and heterocyclic aminesCondensation reactionPyrazolo[1,5-a]pyrimidines nih.govresearchgate.net

Table 2: Biological Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound/Derivative ClassTarget/ActivityKey FindingsReference(s)
5-indole-pyrazolo[1,5-a]pyrimidine derivativesPI3Kδ inhibitors for asthma/COPDCompound 54 (CPL302253) showed high potency with an IC50 of 2.8 nM. nih.gov nih.gov
Larotrectinib, Entrectinib, RepotrectinibTropomyosin receptor kinase (Trk) inhibitors for solid tumorsMarketed drugs for NTRK fusion cancers. mdpi.comnih.gov Structural modifications led to compounds with NTRK IC50 values >0.02 nM. mdpi.comnih.gov mdpi.comnih.gov
Pyrazolo[1,5-a]pyrimidine derivativesPim-1 kinase inhibitorsCompounds exhibited nanomolar inhibitory activity and high selectivity against a panel of oncogenic kinases. nih.govresearchgate.net nih.govresearchgate.net
Pyrazolo[1,5-a]pyrimidine derivatives (5a-c )Anticancer activity (CDK2 inhibition)Compound 5b (with a methoxy (B1213986) group) showed promising activity against the HCT-116 cancer cell line (IC50 = 8.64 µM). ekb.eg ekb.eg
Pyrazolo[1,5-a]pyrimidine derivativesAllosteric modulatorsThe scaffold is widely explored for developing antitumor, anti-infective, and anti-inflammatory agents that target allosteric sites. cjph.com.cn cjph.com.cn

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6ClN3

Molecular Weight

155.58 g/mol

IUPAC Name

pyrazolo[1,5-a]pyrimidine;hydrochloride

InChI

InChI=1S/C6H5N3.ClH/c1-3-7-6-2-4-8-9(6)5-1;/h1-5H;1H

InChI Key

CHRXXJXYNLXBAA-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC=N2)N=C1.Cl

Origin of Product

United States

Advanced Synthetic Methodologies for Pyrazolo 1,5 a Pyrimidine and Its Diverse Derivatives

Cyclocondensation Reactions: Core Ring System Construction

The construction of the pyrazolo[1,5-a]pyrimidine (B1248293) core is most frequently accomplished through the cyclization of a 5-aminopyrazole, which acts as a 1,3-bisnucleophile, with a 1,3-bielectrophilic compound to form the pyrimidine (B1678525) ring. nih.govnih.gov

The condensation with 1,3-dicarbonyl compounds and their synthetic equivalents is a cornerstone for pyrazolo[1,5-a]pyrimidine synthesis. nih.gov This method is widely adopted due to its efficiency, high tolerance for various functional groups, and the use of readily available and inexpensive reagents. nih.gov The reaction typically involves the nucleophilic attack of the 5-aminopyrazole on the carbonyl carbons of the dicarbonyl compound, followed by a cyclization and dehydration step to form the fused ring system. nih.gov These reactions are often conducted under acidic or basic conditions to facilitate the process. nih.gov

The reaction between 5-aminopyrazoles and β-diketones, such as acetylacetone (B45752), is a classic and efficient method for synthesizing substituted pyrazolo[1,5-a]pyrimidines. nih.govbeilstein-journals.org For instance, condensing 4-cyano- or 4-carboxylate-5-aminopyrazole derivatives with acetylacetone in refluxing acetic acid with a catalytic amount of sulfuric acid yields the corresponding pyrazolo[1,5-a]pyrimidine products. nih.govresearchgate.net This reaction has been shown to produce high yields, often between 87-95%. researchgate.net Multicomponent reactions involving 3-amino-5-methylpyrazole, an aldehyde, and acetylacetone in water have also been developed, showcasing the versatility of this approach under green chemistry conditions. univ.kiev.ua

Table 1: Examples of Pyrazolo[1,5-a]pyrimidine Synthesis using β-Diketones

5-Aminopyrazole Derivative β-Diketone Conditions Product Yield Reference(s)
5-Amino-3-(4-iodophenyl)pyrazole Acetylacetone Ethanol (B145695) 2-(4-Iodophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine - nih.gov
5-Amino-3-arylamino-1H-pyrazole-4-carbonitriles Acetylacetone Acetic Acid (AcOH), H₂SO₄ (cat.) 3-Arylamino-5,7-dimethyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-4-carbonitrile derivatives 87-95% researchgate.net
5-Amino-3-methyl-1H-pyrazole-4-carbonitrile Acetylacetone Acetic Acid (AcOH) 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile - ekb.eg

β-Ketoesters are valuable reagents for the synthesis of pyrazolo[1,5-a]pyrimidines, particularly for introducing carbonyl functionalities at the 5- and 7-positions. A notable example is the reaction of 5-aminopyrazole with diethyl malonate, which leads to the formation of pyrazolo[1,5-a]pyrimidine-5,7-dione. nih.gov This dihydroxy intermediate can then be chlorinated, typically with phosphorus oxychloride (POCl₃), to produce 5,7-dichloropyrazolo[1,5-a]pyrimidine, a key intermediate for further functionalization. nih.govnih.gov The initial condensation is often carried out under basic conditions, for example, using sodium ethanolate (B101781) (EtONa) as a catalyst. nih.gov

Table 2: Examples of Pyrazolo[1,5-a]pyrimidine Synthesis using β-Ketoesters

5-Aminopyrazole Derivative β-Ketoester Conditions Product Yield Reference(s)
5-Aminopyrazole Diethyl malonate - Pyrazolo[1,5-a]pyrimidine-5,7-dione - nih.gov
5-Amino-3-methylpyrazole Diethyl malonate EtONa, Reflux 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol 89% nih.gov
5-Amino-3-[(benzyloxy)methyl]pyrazole Diethyl malonate EtONa, Reflux 2-[(Benzyloxy)methyl]pyrazolo[1,5-a]pyrimidine-5,7-diol 84% nih.gov

The reaction scope for pyrimidine ring formation extends to other 1,3-electrophiles like β-ketonitriles and α,β-unsaturated systems. nih.gov The reaction of 5-aminopyrazoles with β,γ-unsaturated γ-alkoxy-α-keto esters proceeds with high regioselectivity to yield pyrazolo[1,5-a]pyrimidines with an ester group at the 7-position, achieving yields between 68% and 95%. organic-chemistry.org This high regioselectivity is attributed to the formation of an intermediate enaminone. beilstein-journals.orgorganic-chemistry.org Similarly, arylidenemalononitriles, which are α,β-unsaturated systems, react with 5-aminopyrazoles to introduce both an amino and a nitrile group into the final heterocyclic product, providing valuable handles for further chemical transformations. nih.gov

Table 3: Synthesis Examples with Ketonitriles and Unsaturated Systems

5-Aminopyrazole Derivative 1,3-Bielectrophile Conditions Product Feature Yield Reference(s)
N-Unsubstituted 5-aminopyrazoles β,γ-Unsaturated γ-alkoxy-α-keto esters Ethanol, Reflux Ester group at 7-position 68-95% organic-chemistry.org
5-Aminopyrazole derivatives Arylidenemalononitriles - Amine and nitrile groups introduced - nih.gov

Enamines and enaminones are highly effective 1,3-electrophilic synthons for the regioselective synthesis of pyrazolo[1,5-a]pyrimidines. organic-chemistry.orgresearchgate.net The reaction of 5-aminopyrazoles with β-enaminones often proceeds by refluxing in a solvent like acetic acid or pyridine. researchgate.netresearchgate.net This method is advantageous for producing high yields of the desired products. researchgate.netresearchgate.net Microwave-assisted, solvent-free cyclocondensation of β-enaminones with NH-5-aminopyrazoles has been developed as a rapid and efficient protocol, yielding 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines in yields as high as 88-97%. researchgate.net The regioselectivity of these reactions is often excellent, with the reaction mechanism proposed to proceed through a stable enaminone intermediate which can sometimes be isolated under mild conditions. beilstein-journals.orgorganic-chemistry.org

Table 4: Examples of Pyrazolo[1,5-a]pyrimidine Synthesis via Enaminone Intermediates

5-Aminopyrazole Derivative Enamine/Enaminone Conditions Product Yield Reference(s)
NH-5-Aminopyrazoles β-Enaminones Microwave (180°C), Solvent-free 2,7-Diarylsubstituted pyrazolo[1,5-a]pyrimidines 88-97% researchgate.net
5-Amino-1H-pyrazole Enaminone derivative Pyridine, Reflux Substituted pyrazolo[1,5-a]pyrimidine - researchgate.net
5-Amino-3-methyl-1H-pyrazole-4-carbonitrile Arylpropenones (Enaminones) Acetic Acid (AcOH) 7-(Aryl)-2-methyl-pyrazolo[1,5-a]pyrimidine-3-carbonitriles - ekb.eg

Malononitrile (B47326) and its derivatives, such as benzylidene malononitrile, serve as effective precursors for constructing the pyrazolo[1,5-a]pyrimidine ring system. nih.govbeilstein-journals.org The reaction of 5-aminopyrazole derivatives with benzylidene malononitrile derivatives, for example, leads to the formation of functionalized pyrazolo[1,5-a]pyrimidines. nih.govnih.gov This approach is particularly useful for introducing functionalities like amino and cyano groups onto the pyrimidine ring, which can be used in subsequent synthetic steps. nih.gov While malononitrile is a common starting material for synthesizing the 5-aminopyrazole precursor itself, it can also participate in multicomponent reactions to build the fused heterocyclic system directly. nih.govtandfonline.com For instance, a one-pot green synthesis has been reported that involves reacting hydrazine (B178648) hydrate, malononitrile, benzaldehyde, and oxoalkanenitriles. researchgate.net

Table 5: Examples of Pyrazolo[1,5-a]pyrimidine Synthesis using Cyano-Compounds

5-Aminopyrazole Derivative Cyano-Compound Conditions Product Reference(s)
5-Aminopyrazole derivatives Benzylidene malononitrile derivatives - Functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines nih.gov
5-Amino-3-anilino-1H-pyrazole-4-carbonitrile Cinnamonitriles - Functionally substituted pyrazolo[1,5-a]pyrimidine derivatives researchgate.net

Reactions of 5-Aminopyrazole Derivatives with 1,3-Dicarbonyl Systems

Transition Metal-Catalyzed Coupling Reactions for Pyrazolo[1,5-a]pyrimidine Synthesis and Functionalization

Transition metal-catalyzed reactions are pivotal in modern organic synthesis, providing efficient pathways for the construction and functionalization of complex heterocyclic scaffolds like pyrazolo[1,5-a]pyrimidine. These methods facilitate the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the introduction of a wide array of substituents onto the core structure, which is crucial for tuning the molecule's properties. nih.gov

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki, Buchwald-Hartwig)

Palladium (Pd) catalysis is a cornerstone for the functionalization of the pyrazolo[1,5-a]pyrimidine system. nih.gov Cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination have been extensively developed to create diverse derivatives.

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide. For pyrazolo[1,5-a]pyrimidines, this reaction has been successfully applied to introduce aryl or heteroaryl groups at various positions. A notable application is the C3-arylation of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one. nih.gov This strategy works with a broad range of aryl and heteroaryl boronic acids, utilizing a tandem catalyst system (XPhosPdG2/XPhos) to prevent the competing debromination side reaction. nih.gov Researchers have also achieved the C5-arylation of C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones, activating the C-O bond of the lactam function with PyBroP, leading to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines in good to excellent yields. nih.gov Further functionalization has been demonstrated through the Suzuki coupling to add pyrazolic and cyclopropyl (B3062369) moieties to the pyrazolo[1,5-a]pyrimidine core. mdpi.com

Table 1: Suzuki-Miyaura Coupling for Synthesis of 3-Arylated Pyrazolo[1,5-a]pyrimidin-5-ones This table summarizes the reaction conditions and yields for the synthesis of various C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives from a brominated precursor.

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid3-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one94
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one96
34-Fluorophenylboronic acid3-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one91
4Thiophen-2-ylboronic acid3-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one85
5Pyridin-3-ylboronic acid3-(Pyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one78
Data sourced from research on efficient microwave-assisted Suzuki-Miyaura cross-coupling reactions. nih.govresearchgate.net

The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction used to form C-N bonds between aryl halides and amines. wikipedia.org This method has been instrumental in synthesizing 5-amino-pyrazolo[1,5-a]pyrimidine derivatives. nih.govnih.gov For instance, after creating a 5-chloro-pyrazolo[1,5-a]pyrimidine intermediate, the final structures can be obtained via Buchwald-Hartwig reaction conditions with corresponding amines or benzimidazoles, often accelerated by microwave irradiation. nih.govnih.gov One study highlighted an efficient synthesis where a bromide atom on the pyrazolo[1,5-a]pyrimidine core served as a reactive center for a Buchwald-Hartwig coupling to form an acetamide (B32628) moiety using a BrettPhoss Pd G3 catalyst. mdpi.com

Copper-Catalyzed Coupling Reactions

Copper (Cu)-catalyzed reactions offer a complementary and often more economical alternative to palladium-based methods for synthesizing pyrazolo[1,5-a]pyrimidine derivatives. A significant application is the copper(I)-catalyzed 1,3-dipolar cycloaddition, also known as a "click reaction," to link pyrazolo[1,5-a]pyrimidine moieties with other molecules. nih.gov

Researchers have developed an efficient copper-catalyzed approach to synthesize a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net This method involves reacting 7-O-propargylated pyrazolo[1,5-a]pyrimidines with 1-azidoglycosides. The use of microwave assistance in this copper-catalyzed reaction significantly shortens the reaction time and provides a library of glycohybrids with diverse stereochemistry in high yields (up to 98%). nih.govnih.gov Another innovative method involves a one-step, Cu(II)-catalyzed [3+3] annulation of saturated ketones with 3-aminopyrazoles. acs.orgthieme-connect.de This process starts with the in situ formation of α,β-unsaturated ketones from saturated ketones, which then undergo annulation with the aminopyrazole to form the fused heterocyclic system. acs.orgthieme-connect.de

Green Chemistry and Sustainable Synthetic Protocols

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of pyrazolo[1,5-a]pyrimidines, this has led to the development of sustainable protocols that include microwave and ultrasound assistance, as well as solvent-free reaction conditions.

Microwave-Assisted Synthetic Routes

Microwave (MW) irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and improved purity of products compared to conventional heating methods. nih.gov The synthesis of pyrazolo[1,5-a]pyrimidines has greatly benefited from this technology. researchgate.net

Microwave-assisted three-component reactions involving 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds have become a widely adopted approach. nih.gov This method allows for the rapid construction of complex pyrazolo[1,5-a]pyrimidine structures in a single step. nih.gov Another efficient protocol is the microwave-assisted cyclocondensation of 5-aminopyrazoles with β-enaminones, which can be performed under solvent-free conditions to produce 2,7-diarylsubstituted pyrazolo[1,a]pyrimidines in high yields (88-97%) within minutes. researchgate.net Pd-catalyzed direct C-H arylation has also been successfully performed in a one-pot, two-step process under microwave irradiation, offering advantages like convenient manipulation and short reaction times. rsc.org

Table 2: Comparison of Synthesis Methods for Pyrazolo[1,5-a]pyrimidines This table compares conventional heating with microwave-assisted and ultrasound-assisted methods for the synthesis of specific pyrazolo[1,5-a]pyrimidine derivatives.

MethodReactantsConditionsTimeYield (%)Reference
ConventionalEnone + 3-amino-5-methyl-1H-pyrazoleEtOH, Reflux1-3 h45-89 researchgate.net
MicrowaveEnone + 3-amino-5-methyl-1H-pyrazoleEtOH, 75 °C5 min52-95 researchgate.net
UltrasoundEnone + 3-amino-5-methyl-1H-pyrazoleEtOH, 75 °C5 min61-98 researchgate.net
Microwave5-aminopyrazoles + β-enaminonesSolvent-free, 180 °C2 min88-97 researchgate.net

Ultrasound-Assisted Synthesis in Aqueous Media

Ultrasound irradiation (sonochemistry) provides mechanical energy that creates, enlarges, and implodes cavitation bubbles in a liquid, generating localized high pressures and temperatures that can dramatically accelerate chemical reactions. researchgate.net This technique has been successfully applied to the synthesis of pyrazolo[1,a]pyrimidines under mild conditions.

One resourceful method involves the cyclocondensation reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole. researchgate.netnih.gov Using ultrasound irradiation in ethanol, the reaction completes in just 5 minutes, yielding products in the 61-98% range. researchgate.netnih.gov Aligning further with green chemistry principles, a series of diversely substituted pyrazolo[1,5-a]pyrimidines have been synthesized under ultrasonic irradiation in an aqueous ethanol medium. eurjchem.com This approach uses a mild acid catalyst and demonstrates the feasibility of using water as a green solvent. eurjchem.comniscpr.res.in

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a key goal of green chemistry, as it reduces waste, cost, and environmental impact. Several synthetic routes to pyrazolo[1,5-a]pyrimidines have been developed to operate under solvent-free conditions.

A notable example is the microwave-assisted, catalyst- and solvent-free cyclocondensation of β-enaminones with NH-5-aminopyrazoles, which proceeds at 180°C in just 2 minutes to afford high yields of the desired products. researchgate.net Similarly, a regioselective synthesis of 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines has been achieved through the microwave-assisted cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles without any solvent. nih.govacs.org This method is distinguished by its operational simplicity, high atom economy, and high yields without the need for chromatographic purification. acs.org Additionally, certain reaction steps, such as the chlorination of a pyrimidone intermediate using phosphorus oxychloride (POCl3), have been effectively carried out without a solvent. nih.gov

Electrochemical Synthetic Transformations of Pyrazolo[1,5-a]pyrimidine

Electrochemical synthesis has emerged as a powerful and environmentally friendly approach for creating organic molecules, offering advantages like mild, oxidant-free reaction conditions and the use of electrons as clean reagents. chemrxiv.org This methodology has been successfully applied to the functionalization of the pyrazolo[1,5-a]pyrimidine core.

A notable application is the regioselective chalcogenation at the C3 position of pyrazolo[1,5-a]pyrimidines. chemrxiv.org This transformation is achieved via a radical cross-coupling reaction at room temperature within an undivided cell using graphite (B72142) electrodes. The process employs TBABF4 (tetrabutylammonium tetrafluoroborate) as a supporting electrolyte and is characterized by its speed and eco-friendly nature. chemrxiv.org This method demonstrates high functional group tolerance; for instance, pyrazolo[1,5-a]pyrimidine derivatives with various halogen substituents (p-F, p-Cl, p-Br, m-Br, p-I) on a phenyl ring react efficiently to yield selenylated products with excellent yields (84-90%). chemrxiv.org Even derivatives with strong electron-withdrawing groups like a cyano substituent can be selenylated in high yields (92%). chemrxiv.org

Another significant electrochemical transformation is the deaminative reduction of pyrazolo[1,5-a]pyrimidine-7-amines in an acidic hydro-organic medium. cdnsciencepub.com This process yields the corresponding 4,5-dihydro compounds. The reaction mechanism is proposed to involve the parent pyrazolo[1,5-a]pyrimidine as an intermediate. cdnsciencepub.com These 4,5-dihydro derivatives can be subsequently rearomatized, providing a convenient synthetic route to access pyrazolo[1,5-a]pyrimidines from readily available 7-amino precursors. cdnsciencepub.com

Electrochemical Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
TransformationPositionKey Reagents/ConditionsProduct TypeKey FindingsReference
Regioselective C-H ChalcogenationC3Graphite electrodes, TBABF4, Room temperatureC3-selenylated/thiolated pyrazolo[1,5-a]pyrimidinesRapid, oxidant-free, and environmentally conscious protocol with high yields (up to 95%). chemrxiv.org
Deaminative Reduction7-amino groupAcidic hydro-organic medium, Low pH4,5-dihydropyrazolo[1,5-a]pyrimidinesProvides a route to 4,5-dihydro derivatives which can be rearomatized. cdnsciencepub.com

Stereoselective and Regioselective Synthetic Control

Controlling the selectivity of reactions is paramount in synthesizing complex molecules. For the pyrazolo[1,5-a]pyrimidine system, significant strides have been made in directing substitution patterns and controlling isomer formation. sci-hub.senih.gov

The orientation of electrophilic substitution on the pyrazolo[1,5-a]pyrimidine ring system is highly dependent on the reagents used. cdnsciencepub.comresearchgate.net This allows for selective functionalization at either the pyrazole (B372694) or the pyrimidine portion of the scaffold.

Nitration serves as a prime example of this reagent-dependent regioselectivity. researchgate.netcdnsciencepub.com

When using a mixture of nitric and sulfuric acids , electrophilic attack occurs at the C3 position, yielding the 3-nitro derivative. researchgate.netcdnsciencepub.com

Conversely, employing nitric acid in acetic anhydride directs the substitution to the C6 position, resulting in the 6-nitro compound. researchgate.netcdnsciencepub.com

Molecular orbital calculations suggest that C3 is the most electron-rich position, predicting that 3-substitution is the typical pattern for electrophilic attack on both the free base and its conjugate acid. cdnsciencepub.com The observed 6-nitration is thought to proceed through a more complex addition-elimination sequence. cdnsciencepub.com

Bromination reactions also exhibit specific regioselectivity, yielding 3-bromo and 3,6-dibromo species. researchgate.netcdnsciencepub.com More recent methods have utilized hypervalent iodine(III) reagents, such as PIDA (phenyliodine diacetate), in aqueous media for the direct C3 halogenation (iodination, bromination, and chlorination) of pyrazolo[1,5-a]pyrimidines. rsc.org This approach is environmentally friendly and provides excellent regioselectivity for the C3 position with good to excellent yields. rsc.org

Regioselective Electrophilic Substitution Reactions
ReactionReagent(s)Position of SubstitutionProductReference
NitrationNitric Acid / Sulfuric AcidC33-Nitropyrazolo[1,5-a]pyrimidine researchgate.netcdnsciencepub.com
NitrationNitric Acid / Acetic AnhydrideC66-Nitropyrazolo[1,5-a]pyrimidine researchgate.netcdnsciencepub.com
BrominationBromineC3 and C63-Bromo and 3,6-Dibromopyrazolo[1,5-a]pyrimidines researchgate.netcdnsciencepub.com
Halogenation (I, Br, Cl)Potassium Halide / PIDA / WaterC33-Halopyrazolo[1,5-a]pyrimidines rsc.org

The condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a cornerstone for synthesizing the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov The regioselectivity of this cyclization, which dictates the final isomer, can be controlled by the nature of the reactants and the reaction conditions.

One method to control isomer formation involves the choice of heating. In the condensation of isoflavones with 3-aminopyrazole (B16455), different isomers can be chemoselectively synthesized. nih.gov

Microwave irradiation leads to the formation of 5,6-diarylpyrazolo[1,5-a]pyrimidines. nih.gov

Conventional heating methods produce 6,7-diarylpyrazolo[1,5-a]pyrimidines. nih.gov

The structure of the starting materials also plays a critical role. The reaction between 3-substituted-5-amino-1H-pyrazoles and cyclic β-dicarbonyl compounds like 2-acetylcyclopentanone (B155173) results in the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines. nih.gov Similarly, the reaction of 5-aminopyrazoles with sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate proceeds with high regioselectivity, attributed to the higher nucleophilicity of the exocyclic primary amino group over the endocyclic one, preventing the formation of other potential regioisomers. researchgate.net

While the pyrazolo[1,5-a]pyrimidine ring itself does not exhibit the same annular tautomerism as purines, the presence of certain substituents can allow for different tautomeric forms. nih.gov Careful selection of synthetic pathways is essential to isolate the desired tautomer.

Synthesis of Specific Pyrazolo[1,5-a]pyrimidine Hydrochloride Derivatives (when salt formation is part of the synthetic pathway)

In many synthetic procedures for pyrazolo[1,5-a]pyrimidine derivatives, the formation of a hydrochloride salt is an integral part of the work-up and purification process, often used to precipitate the final product from the solution.

One general route involves the cyclization of 3-aminopyrazole with a 1,3-dicarbonyl equivalent, such as 1,1,3,3-tetramethoxypropane. In a synthesis of the parent pyrazolo[1,5-a]pyrimidine, 3-aminopyrazole is reacted in ethanol with the addition of 10 M hydrochloric acid and zinc chloride. cdnsciencepub.com After the reaction mixture is poured into ice water and neutralized, the product is extracted. cdnsciencepub.com The initial use of hydrochloric acid facilitates the reaction and the subsequent work-up often involves pH adjustment, where the hydrochloride salt can be an intermediate.

A more direct example is seen in the synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol. nih.gov After the initial reaction between 5-amino-3-methylpyrazole and diethyl malonate in the presence of a base, the resulting residue is dissolved in water and acidified with concentrated hydrochloric acid to a pH of about 2. nih.gov This acidification step causes the desired product to precipitate as a creamy solid, which is then filtered off, washed, and dried. nih.gov This highlights a case where the formation and precipitation of the compound, likely as its hydrochloride salt or in a protonated state leading to insolubility, is a key purification step driven by the addition of HCl.

Elucidation of Chemical Structures and Tautomeric Equilibria

Advanced Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of pyrazolo[1,5-a]pyrimidine (B1248293) hydrochloride, offering detailed insights into its molecular framework and the specific arrangement of its atoms in solution.

NMR spectroscopy is an indispensable tool for delineating the solution-state structure of pyrazolo[1,5-a]pyrimidine hydrochloride. The formation of the hydrochloride salt involves the protonation of one of the nitrogen atoms in the bicyclic system, leading to characteristic shifts in the NMR spectra compared to the parent compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For the pyrazolo[1,5-a]pyrimidine core, proton signals are well-resolved. In the protonated state (hydrochloride salt), the chemical shifts of the ring protons are influenced by the positive charge. Studies on the parent compound in acidic media, which mimics the hydrochloride salt, show a downfield shift for all protons due to the deshielding effect of protonation. The assignment of protons H5 and H7, which was previously ambiguous, has been clarified through detailed studies researchgate.net. The H7 proton typically appears at a lower field than the H5 proton researchgate.net.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The carbon atoms of the pyrazolo[1,5-a]pyrimidine skeleton exhibit distinct resonances. Unambiguous assignment of all carbon signals for the parent system has been achieved, confirming the structure researchgate.net. For instance, in derivatives, the carbonyl carbon atoms of substituents show characteristic peaks at high chemical shifts, such as 159.3 and 162.2 ppm bme.hu. The chemical shifts of the ring carbons are sensitive to substitution and protonation. The fusion of the pyrazole (B372694) ring to the pyrimidine (B1678525) ring alters the carbon chemical shifts compared to the individual heterocycles, providing evidence for the fused structure researchgate.net.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), are crucial for unambiguously assigning proton and carbon signals. COSY experiments establish proton-proton coupling networks, while HETCOR correlates directly bonded proton and carbon atoms researchgate.net. These methods have been instrumental in revising previous assignments of H-5 and H-7 in the parent system researchgate.net. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine through-space proximity of protons, aiding in conformational analysis, particularly in reduced or substituted analogs nih.govnih.gov.

Table 1: Representative ¹H and ¹³C NMR Data for the Pyrazolo[1,5-a]pyrimidine Core Note: Data is based on studies of the parent compound and various derivatives. Chemical shifts (δ) are in ppm. Specific values for the hydrochloride salt may vary.

Position¹H Chemical Shift (δ) Range¹³C Chemical Shift (δ) RangeKey Correlations (2D NMR)
C2-146 - 151Correlates with H3 (if present)
C36.5 - 6.898 - 100Correlates with C2, C3a
C3a-140 - 144-
C56.8 - 7.2109 - 113Correlates with H6
C68.5 - 8.9133 - 136Correlates with H5, H7
C78.8 - 9.3148 - 152Correlates with H6

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, the IR spectrum is characterized by several key absorption bands. The formation of the hydrochloride salt introduces a protonated nitrogen, giving rise to N-H stretching and bending vibrations, which are typically broad and appear in the region of 2400-3200 cm⁻¹. The spectrum also displays characteristic bands for the aromatic ring system, including C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region bme.huchiet.edu.eg. In substituted derivatives, additional bands corresponding to other functional groups, such as C=O (around 1650 cm⁻¹) or C≡N (around 2220 cm⁻¹), are readily identifiable nanobioletters.comsemanticscholar.org.

Table 2: Typical IR Absorption Bands for the Pyrazolo[1,5-a]pyrimidine Scaffold

Frequency Range (cm⁻¹)Vibrational ModeStructural Feature
3200 - 2400N-H Stretch (broad)Protonated Nitrogen (Hydrochloride)
3150 - 3000C-H StretchAromatic Ring
1650 - 1500C=N and C=C StretchFused Heterocyclic Rings

X-ray Diffraction Crystallography for Solid-State Structural Determination

While the specific crystal structure for this compound is not described in the reviewed literature, extensive X-ray diffraction studies on numerous derivatives provide a clear picture of the solid-state conformation of the core bicyclic system google.comnih.govmdpi.com. These studies consistently show that the pyrazolo[1,5-a]pyrimidine ring system is essentially planar nih.gov. This planarity is a key feature that influences how these molecules pack in a crystal lattice and interact with biological targets.

The crystal structure of a molecule reveals precise bond lengths, bond angles, and intermolecular interactions. In various derivatives, the bond lengths within the fused rings are intermediate between single and double bonds, confirming the aromatic character of the system. The crystal packing is often stabilized by intermolecular forces such as hydrogen bonding (especially in substituted analogs) and π–π stacking interactions between the planar heterocyclic rings of adjacent molecules. The specific site of protonation in the hydrochloride salt would significantly influence the hydrogen bonding network within the crystal lattice.

Investigation of Tautomeric Forms and their Structural Implications

Tautomerism in pyrimidine and purine (B94841) analogs is a critical aspect with profound implications for their chemical reactivity and biological function ias.ac.in. For this compound, the investigation of tautomerism centers on identifying the site of protonation. The parent pyrazolo[1,5-a]pyrimidine has three nitrogen atoms, but not all are equally basic.

Theoretical and experimental studies suggest that the most basic nitrogen atom, and therefore the most likely site of protonation in an acidic medium to form the hydrochloride salt, is one of the nitrogens in the six-membered pyrimidine ring rsc.org. Protonation at this site creates a cationic species that is resonance-stabilized. This protonated form can be considered a stable tautomer that predominates in acidic conditions.

The structural implications of this protonation are significant. The introduction of a positive charge and an N-H bond alters the electronic distribution across the entire fused ring system. This change affects the chemical reactivity, for instance, by influencing the regioselectivity of electrophilic substitution reactions. Furthermore, the ability to form a hydrogen bond at this newly protonated site can dictate the molecule's interactions with other molecules, including solvent and biological receptors. While tautomerism involving proton migration between different nitrogens is less likely for the simple hydrochloride salt, it is a prominent feature in derivatives, such as those with hydroxyl groups, which can exist in keto-enol tautomeric forms bme.hursc.org.

Computational Chemistry and in Silico Analysis of Pyrazolo 1,5 a Pyrimidine

Quantum Mechanical Studies

Quantum mechanical (QM) methods are employed to elucidate the intrinsic electronic characteristics of the pyrazolo[1,5-a]pyrimidine (B1248293) core. These studies are fundamental to understanding the molecule's stability, reactivity, and photophysical properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational studies on pyrazolo[1,5-a]pyrimidine derivatives. Researchers utilize DFT calculations, often with hybrid functionals like B3LYP combined with basis sets such as 6-31+G(d,p) or 6-311+G**, to obtain optimized molecular geometries and analyze electronic structures. These calculations are critical for understanding the molecule's reactivity. For instance, DFT analysis has been used to explain the regioselectivity of chemical reactions, agreeing with experimental outcomes. chiba-u.jp The total energy and bond lengths of the optimized structure can be precisely calculated, providing a stable, low-energy conformation for further analysis. By examining the electron density distribution, DFT helps to predict which sites on the pyrazolo[1,5-a]pyrimidine ring are more nucleophilic or electrophilic, guiding functionalization strategies. chiba-u.jp

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the chemical reactivity and kinetic stability of pyrazolo[1,5-a]pyrimidine compounds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter; a smaller gap generally signifies higher chemical reactivity and lower kinetic stability.

Table 1: Example of theoretically calculated HOMO, LUMO, and energy gap values for different functionalized pyrazolo[1,5-a]pyrimidine derivatives, demonstrating how substitution position affects electronic properties. Data derived from studies on D-π-A type molecules.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electron density, typically color-coded so that electron-rich (nucleophilic) areas are shown in red or yellow, and electron-poor (electrophilic) regions are in blue. For pyrazolo[1,5-a]pyrimidine derivatives, MEP analysis helps identify the hydrophilic (electron-rich, negative potential) and lipophilic (electron-poor, positive potential) parts of the molecule. This information is particularly useful in drug design, as it allows researchers to identify sites that could participate in intermolecular interactions, such as hydrogen bonding, with a biological target. The nitrogen atoms in the heterocyclic rings are often identified as regions of negative electrostatic potential, making them likely hydrogen bond acceptors.

Molecular Dynamics and Docking Simulations for Biological Target Interactions

To explore the potential of pyrazolo[1,5-a]pyrimidine hydrochloride as a therapeutic agent, molecular docking and molecular dynamics (MD) simulations are widely used. These techniques model the interaction between the compound (ligand) and a biological target, such as a protein or enzyme, at the atomic level. Such simulations have been applied to understand the inhibition of targets like cyclin-dependent kinase 2 (CDK2) and the Respiratory Syncytial Virus (RSV) F protein.

Elucidation of Ligand-Protein Binding Modes

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. For pyrazolo[1,5-a]pyrimidine derivatives, docking studies have been instrumental in understanding their binding modes within the active sites of various enzymes. For example, simulations using algorithms like CDOCKER have been performed to place this compound derivatives into the binding site of the RSV F protein. These studies help to rationalize structure-activity relationships (SAR) by correlating the docked conformation with the compound's observed biological activity. Furthermore, molecular dynamics simulations can be used to refine the docked pose and to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding event.

Prediction of Critical Amino Acid Interactions and Hydrogen Bonding

A key outcome of docking and MD simulations is the detailed prediction of intermolecular interactions between the ligand and the protein. These simulations can precisely identify the specific amino acid residues in the protein's active site that form critical contacts with the pyrazolo[1,5-a]pyrimidine molecule. Hydrogen bonds are particularly important for binding affinity and selectivity. For pyrazolo[1,5-a]pyrimidine-based inhibitors, studies have shown that the nitrogen atoms of the core scaffold frequently act as hydrogen bond acceptors, forming interactions with backbone amides or side chains of amino acids like leucine (B10760876) in the hinge region of kinases. Simulations can also reveal the crucial role of water molecules within the active site, which can mediate interactions between the ligand and the protein. By understanding these specific interactions, researchers can rationally design new derivatives with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities through mathematical models. nih.govresearchgate.net For the pyrazolo[1,5-a]pyrimidine scaffold, QSAR studies have been instrumental in elucidating the key structural features that govern their interactions with various biological targets, thereby guiding the rational design of more potent and selective derivatives. researchgate.netnih.gov These models translate molecular structures into numerical descriptors and use statistical methods to build a predictive relationship with observed activity. researchgate.net

Research Findings from 2D-QSAR Studies

Two-dimensional QSAR (2D-QSAR) approaches have been successfully applied to pyrazolo[1,5-a]pyrimidine derivatives. These models utilize topological, constitutional, and physicochemical descriptors to explain the variance in biological activity.

For instance, a QSAR study on a series of 53 pyrazolo[1,5-a]pyrimidines as inhibitors of Pim-1 and Pim-2 kinases was developed using stepwise multiple linear regression (S-MLR). researchgate.net The study aimed to understand the structural requirements for their anticancer activity. researchgate.net The resulting models revealed the importance of properties such as polarizability and I-state in influencing the selective inhibition of Pim-1 over Pim-2 kinases. researchgate.net Similarly, QSAR models have been developed for pyrazolo[1,5-a]pyrimidines as Janus kinase 2 (JAK2) inhibitors, where tautomerizable heterocycles like the pyrazolo[1,5-a]pyrimidine core are recognized as an attractive feature for potent inhibition. nih.gov

Machine learning algorithms are increasingly used in QSAR modeling for their ability to handle complex, non-linear relationships. mdpi.com Studies on related heterocyclic systems like 1,2,4-triazolo[1,5-a]pyrimidines for anti-malarial activity have demonstrated the predictive power of algorithms such as Support Vector Regressor (SVR), k-Nearest Neighbors (kNN), and Random Forest Regressor (RFR). mdpi.com In one such study, five molecular descriptors were identified as significant for predicting the half-maximal inhibitory concentration (pIC50), as shown in the following regression equation mdpi.com:

pIC50 = 5.90 − 0.71npr1 − 1.52pmi3 + 0.88slogP − 0.57vsurf-CW2 + 1.11vsurf-W2 mdpi.com

This model highlights the contribution of structural attributes like the principal moment of inertia ratio and capacity factor to the compound's activity. mdpi.com

Research Findings from 3D-QSAR Studies

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by analyzing the steric and electrostatic fields surrounding the molecules.

A significant 3D-QSAR study was conducted on novel pyrazolo[1,5-a]pyrimidine derivatives with anti-inflammatory properties. researchgate.net The CoMFA and CoMSIA models developed showed a high degree of correlation between the experimental and predicted activities, as indicated by their statistical parameters. researchgate.net

Table 1: Statistical Validation of 3D-QSAR Models for Anti-Inflammatory Pyrazolo[1,5-a]pyrimidines
ModelQ² (Cross-validated R²)R² (Non-cross-validated R²)SEE (Standard Error of Estimate)Reference
CoMFA/CoMSIA0.7150.9880.048 researchgate.net

The contour maps generated from this analysis revealed that electrostatic fields, hydrophobic interactions, and the presence of hydrogen bond acceptors were significant contributors to the biological activity. researchgate.net Such insights are crucial for optimizing lead compounds. For example, the models can show where bulky, electron-withdrawing, or hydrogen-bonding groups might enhance or diminish activity. A similar 3D-QSAR study on the related 1,2,4-triazolo[1,5-a]pyrimidine scaffold for antifungal activity also yielded a statistically reliable CoMFA model with good predictive power (q² = 0.588, r² = 0.929), further validating the utility of this approach. nih.gov

The collective findings from various QSAR studies on the pyrazolo[1,5-a]pyrimidine core are summarized below.

Table 2: Summary of QSAR Studies on Pyrazolo[1,5-a]pyrimidine and Related Scaffolds
Therapeutic Target/ActivityQSAR MethodKey Findings/Important DescriptorsReference
Pim-1/2 Kinase Inhibition2D-QSAR (S-MLR)I-state and polarizability properties are important for selectivity. researchgate.net
Anti-inflammatory (COX-2)3D-QSAR (CoMFA, CoMSIA)Electrostatic, hydrophobic fields, and hydrogen bond acceptors significantly contribute to activity. researchgate.net
JAK2 Inhibition2D-QSAR (Machine Learning)The tautomerizable pyrazolo[1,5-a]pyrimidine heterocycle is an attractive feature. nih.gov
Antifungal3D-QSAR (CoMFA)Generated a statistically reliable model (q²=0.588) to explain structure-activity relationships. nih.gov
Antimalarial (P. falciparum)2D-QSAR (Machine Learning)Principal moment inertia ratio and capacity factor contribute to activity; SVR identified as a robust modeling algorithm. mdpi.com

These QSAR models serve as powerful predictive tools in the drug discovery process, enabling the screening of virtual libraries and the prioritization of candidates for synthesis and biological testing, ultimately saving significant time and resources. nih.gov

Structure Activity Relationship Sar Investigations of Pyrazolo 1,5 a Pyrimidine Derivatives

Rational Design Principles Based on Structural Modifications

The design of novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is guided by a deep understanding of their interactions with target proteins, often protein kinases. The fused, rigid, and planar nature of the pyrazolo[1,5-a]pyrimidine system provides a stable framework amenable to diverse chemical modifications at positions 2, 3, 5, 6, and 7. nih.govmdpi.com A primary rational design principle involves leveraging the scaffold's ability to mimic ATP and interact with the ATP-binding pocket of kinases. nih.gov

Key rational design strategies include:

Hinge-Binding Interaction : The N1 atom of the pyrazolo[1,5-a]pyrimidine core is crucial as it frequently forms a hydrogen bond with the hinge region of the kinase, a critical interaction for anchoring the inhibitor. For instance, it forms a hydrogen bond with the amino acid Met592 in the hinge region of Tropomyosin Receptor Kinase (Trk). mdpi.comnih.gov

Exploitation of Pockets : Substituents at various positions are designed to occupy specific pockets within the kinase active site. For example, in PI3Kδ inhibitors, a morpholine (B109124) ring is positioned to interact with the hinge region, while substituents at the C(5) position can extend into an affinity pocket. nih.govnih.gov

Scaffold Hopping and Fragment-Based Design : These strategies are employed to discover novel derivatives with improved properties. By replacing or modifying parts of a known inhibitor while retaining key binding interactions, researchers have developed derivatives with enhanced potency and reduced cytotoxicity. nih.gov

Computational Modeling : Homology modeling and molecular docking are instrumental in predicting the binding modes of newly designed compounds, guiding the selection of substituents that are likely to enhance activity and selectivity. rsc.orgmdpi.com

The versatility of synthetic strategies, such as cyclocondensation reactions, allows for precise control over the substitution patterns, enabling the fine-tuning of steric and electronic properties to optimize biological activity. nih.govmdpi.com

Influence of Substituent Nature and Position on Bioactivity

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is profoundly influenced by the nature and position of various substituents on the core scaffold. nih.govnih.gov

Aromatic and heteroaromatic groups are common substituents that significantly impact the potency and selectivity of pyrazolo[1,5-a]pyrimidine derivatives.

Position C5 : Substitutions at the C5 position with aromatic and heteroaromatic rings have been extensively studied. In the context of Trk inhibitors, substituting the pyrrolidine (B122466) moiety at this position with a 2,5-difluorophenyl group was found to significantly enhance activity. mdpi.comnih.gov For PI3Kδ inhibitors, introducing an indole (B1671886) group at C5 can form an additional hydrogen bond with Asp-787, leading to increased selectivity over other PI3K isoforms. nih.govmdpi.com

Position C3 : An aromatic substituent at the C3 position has been identified as a key feature for aryl hydrocarbon receptor (AHR) antagonists, distinguishing them from other known antagonists which typically have aliphatic groups at this position. nih.gov

Position C7 : For AHR antagonists, many known compounds feature an aromatic heterocycle, often an indole, connected via a short linker at the C7 position. nih.gov

The following table summarizes the effect of some aromatic and heteroaromatic substituents on the bioactivity of pyrazolo[1,5-a]pyrimidine derivatives.

TargetPositionSubstituentEffect on BioactivityReference
TrkAC52,5-DifluorophenylSignificantly enhances activity mdpi.com
PI3KδC5IndoleIncreases selectivity mdpi.com
AHRC3Aromatic groupKey for antagonistic activity nih.gov
TrkC5PyridineSupports hydrophobic interactions, increases potency mdpi.com

Aliphatic and cyclic amines are frequently incorporated into the structure of pyrazolo[1,5-a]pyrimidine derivatives, often playing a critical role in establishing key interactions with the target protein and influencing physicochemical properties.

Pyrrolidine : A pyrrolidine ring, often substituted, is a common feature in Trk inhibitors. mdpi.com In some instances, the ring-opening of the pyrrolidine ring helped to optimize the molecule's orientation and minimize steric hindrance. mdpi.com

Morpholine : The morpholine group has proven to be a valuable substituent for enhancing selectivity and potency. In second-generation Trk inhibitors, the addition of a morpholine group improved selectivity by mitigating off-target effects. mdpi.comnih.gov For PI3Kδ inhibitors, a morpholine substituent forms a crucial hydrogen bond with the Val-828 residue in the hinge region of the enzyme. nih.gov

Piperidine and Other Cyclic Amines : The exploration of various cyclic amines linked to the scaffold has been a strategy for optimizing PI3Kδ inhibitors. nih.gov

The table below illustrates the role of specific amine substituents in different inhibitor classes.

TargetPositionSubstituentRole/EffectReference
TrkC5PyrrolidineCommon moiety, modifications affect potency mdpi.com
Trk-MorpholineImproves selectivity, reduces off-target effects mdpi.comnih.gov
PI3KδC7MorpholineForms hydrogen bond in the hinge region nih.gov
PI3KδR2Various Cyclic AminesUsed for optimization nih.gov

The introduction of carbonyl and carboxamide groups is a key strategy for enhancing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives, particularly as kinase inhibitors.

Carboxamide at Position C3 : SAR studies on TrkA inhibitors revealed that a carboxamide group at the C3 position significantly enhances inhibitory activity. mdpi.comnih.gov Compounds with a 3-carboxamide linkage showed potent TrkA inhibition in the nanomolar range, while the absence of this group led to a marked decrease in activity. mdpi.comnih.gov Further exploration of substitutions on the -NH of the carboxamide is considered a promising avenue for developing even more potent inhibitors. mdpi.comnih.gov

Picolinamide (B142947) at Position C3 : The introduction of a picolinamide substituent (which contains a carboxamide linker) at the third position of the pyrazolo[1,5-a]pyrimidine ring was shown to significantly boost TrkA inhibitory activity. nih.gov

Carbonyl at Position C2 : In the development of PI3Kδ inhibitors, it was observed that introducing a carbonyl group at the C2 position could enhance the activity of the resulting compounds. nih.gov

The following table highlights the significance of carbonyl and carboxamide groups.

TargetPositionMoietyEffect on BioactivityReference
TrkAC3CarboxamideSignificantly enhances inhibitory activity mdpi.com
TrkAC3PicolinamideSignificantly enhances inhibitory activity nih.gov
PI3KδC2CarbonylMay enhance activity nih.gov

Macrocyclization as a Strategy for Enhanced Selectivity

Macrocyclization, the process of linking two substitution points on a molecule to form a large ring, has emerged as a powerful strategy for improving the potency and, most notably, the selectivity of pyrazolo[1,5-a]pyrimidine-based inhibitors. mdpi.combiorxiv.org By constraining the molecule's conformation, macrocyclization can pre-organize the pharmacophore into an active and selective binding mode, which minimizes the entropic penalty upon binding to the target. biorxiv.org

This strategy has been successfully applied to develop highly selective inhibitors for various kinases:

Casein Kinase 2 (CK2) Inhibitors : Optimization of a pyrazolo[1,5-a]pyrimidine scaffold through macrocyclization led to the discovery of a compound with high in vitro potency (KD = 12 nM) and exceptional selectivity for CK2. nih.govbiorxiv.org

Trk Inhibitors : Second-generation Trk inhibitors often feature a macrocyclic structure. mdpi.com This conformational rigidity is thought to contribute to improved binding affinity and selectivity compared to their acyclic counterparts. nih.gov

AAK1 Inhibitors : Starting from a potent acyclic inhibitor, macrocyclization of the pyrazolo[1,5-a]pyrimidine scaffold was used to develop inhibitors with an improved selectivity profile for AAK1 over the related kinase BIKE. biorxiv.org

Macrocyclization forces the pharmacophoric elements into a specific orientation, which can be designed to fit the target's active site precisely while clashing with the active sites of off-target kinases, thereby enhancing selectivity. biorxiv.orgbiorxiv.org

Pharmacophore Identification and Optimization

A pharmacophore model represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. For pyrazolo[1,5-a]pyrimidine derivatives, pharmacophore identification is a cornerstone of the optimization process. nih.gov

Key pharmacophoric features for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors often include:

Hinge-Binding Moiety : The pyrazolo[1,5-a]pyrimidine core itself is a critical pharmacophoric element, responsible for the key hydrogen bonding interaction with the kinase hinge region. mdpi.comnih.gov

Hydrophobic Groups : Aromatic and heteroaromatic substituents are often included to interact with hydrophobic regions of the ATP-binding site. mdpi.comnih.gov

Hydrogen Bond Donors/Acceptors : Groups like carboxamides and specific amine substituents (e.g., morpholine) are positioned to form additional hydrogen bonds, which increase affinity and can confer selectivity. nih.govnih.gov

The optimization process involves systematically modifying the scaffold and its substituents to better match the pharmacophore model of the target kinase. nih.gov For example, in the development of PI3Kδ inhibitors, the design was based on a pharmacophore that included a hinge-binding element, a feature extending into an affinity pocket, and another part reaching towards the solvent-exposed region to improve physicochemical properties. nih.govmdpi.com This structured approach, often guided by computational analysis, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. nih.gov

Pre Clinical Investigation of Pyrazolo 1,5 a Pyrimidine Biological Activities

Protein Kinase Inhibition

Derivatives of pyrazolo[1,5-a]pyrimidine (B1248293) have been extensively investigated as inhibitors of several important protein kinase families. nih.gov This scaffold has proven to be a "privileged structure," meaning it can serve as a versatile template for developing inhibitors against multiple kinase targets. researchgate.net Synthetic strategies, including palladium-catalyzed cross-coupling and multi-component reactions, have enabled the creation of diverse libraries of these compounds, facilitating detailed structure-activity relationship (SAR) studies. nih.gov These studies have led to the identification of potent inhibitors for Tropomyosin Receptor Kinases (Trk), Casein Kinase 2 (CK2), Cyclin-Dependent Kinases (CDK), and Phosphoinositide 3-Kinase Delta (PI3Kδ).

Tropomyosin receptor kinases (Trks), comprising TrkA, TrkB, and TrkC, are transmembrane tyrosine kinases that play a vital role in the development and function of the nervous system. researchgate.net Gene fusions involving the neurotrophic receptor tyrosine kinase (NTRK) genes that encode these proteins can lead to the formation of chimeric Trk proteins with constitutively active kinase function, acting as oncogenic drivers in a wide range of solid tumors. researchgate.netmdpi.com The pyrazolo[1,5-a]pyrimidine nucleus is a core feature in two of the three FDA-approved Trk inhibitors, highlighting its importance in this area. nih.govrsc.org

The mechanism of action for these inhibitors typically involves binding to the ATP-binding site in the kinase domain. The pyrazolo[1,5-a]pyrimidine moiety is crucial for establishing a key hydrogen bond interaction with the hinge region residue Met592, which anchors the inhibitor in the active site. mdpi.comnih.gov Various analogues have been developed to enhance potency and selectivity. Macrocyclic derivatives, for instance, often show improved binding affinity due to their conformational rigidity. nih.gov The development of second-generation inhibitors has been a key focus to address acquired resistance to earlier drugs. nih.govresearchgate.net

Researchers have synthesized and evaluated numerous pyrazolo[1,5-a]pyrimidine analogues, demonstrating high potency against the three Trk isoforms. Early efforts identified picolinamide-substituted derivatives with excellent enzymatic inhibition of TrkA, with IC50 values as low as 1.7 nM. nih.gov More recent developments include macrocyclic compounds with even greater potency. For example, compound 28 showed IC50 values of 0.17 nM, 0.07 nM, and 0.07 nM against TrkA, TrkB, and TrkC, respectively. nih.gov Another series of novel derivatives yielded compounds such as 8a, 8f, 9a, 9b, and 9f , all exhibiting IC50 values below 5 nM against Trk kinases. The data below showcases the potency of selected pyrazolo[1,5-a]pyrimidine-based Trk inhibitors.

Table 1: Inhibitory Potency of Pyrazolo[1,5-a]pyrimidine Analogues against Trk Isoforms IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.

CompoundTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)Reference
Larotrectinib1.22.12.1 nih.gov
Compound 280.170.070.07 nih.gov
Compound 361.42.41.9 nih.gov
Compound 14h1.40-- researchgate.net
Compound 14j0.86-- researchgate.net
Compound 81.7-- nih.gov
Compound 91.7-- nih.gov

A significant limitation of first-generation Trk inhibitors like Larotrectinib is the development of acquired resistance, often through mutations in the kinase domain. researchgate.netnih.gov To overcome this, second-generation inhibitors based on the pyrazolo[1,5-a]pyrimidine framework, such as Repotrectinib and Selitrectinib, have been designed. nih.govrsc.org These newer agents are effective against common resistance mutations.

Research has focused on designing compounds that can inhibit both wild-type (WT) Trk and its mutated forms. For instance, the G595R mutation is a known mechanism of resistance. A series of second-generation pyrazolo[1,5-a]pyrimidine derivatives demonstrated potent activity against this mutant. researchgate.net Compound 14h showed an IC50 of 1.80 nM against TrkA G595R, comparable to the second-generation inhibitor TPX-0005 (Repotrectinib). researchgate.net Compound 14j also showed nanomolar inhibition of the G595R mutant and had the benefit of higher selectivity for Trk over other kinases like ALK, which may reduce toxicity. researchgate.net Other mutations, such as TrkAG667C, have also been successfully targeted by novel pyrazolo[1,5-a]pyrimidine derivatives. mdpi.com

Table 2: Inhibitory Activity against Wild-Type and Resistant TrkA Mutant Comparison of IC50 values for select compounds against wild-type TrkA and the G595R resistance mutation.

CompoundTrkA WT IC50 (nM)TrkA G595R IC50 (nM)Reference
LOXO-101 (Larotrectinib)-140 researchgate.net
TPX-0005 (Repotrectinib)-1.38 researchgate.net
Compound 14h1.401.80 researchgate.net
Compound 14j0.866.92 researchgate.net

Casein Kinase 2 (CK2) is a serine/threonine kinase that is constitutively active and involved in a vast number of cellular processes, including cell growth and proliferation. Its dysregulation is linked to cancer, making it an attractive therapeutic target. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully optimized to produce highly selective and potent inhibitors of CK2.

Through structural and property-based design, researchers have developed compounds that show potent enzymatic inhibition and cellular activity. Optimization of an early lead compound led to a series of 5-anilinopyrazolo[1,5-a]pyrimidines. For example, introducing small alkyl groups at the C6 position, as seen in compounds 7b-d , resulted in IC50 values below 3 nM in enzymatic assays. Further exploration, including macrocyclization, led to the identification of compound IC20 (31) , which displayed a high in vitro potency for CK2 with a dissociation constant (KD) of 12 nM and exceptional selectivity across the kinome. This compound demonstrated better IC50 values for the CK2α isoform (8 nM) compared to the CK2α' isoform (38 nM).

Table 3: Potency of Pyrazolo[1,5-a]pyrimidine Analogues against Casein Kinase 2 (CK2) Data for selected compounds showing enzymatic inhibition (IC50) and cellular activity.

CompoundCK2α Enzymatic IC50 (nM)pAKTS129 Cellular IC50 (µM)Reference
7b (methyl)<30.08
7c (isopropyl)<30.09
7d (cyclopropyl)<30.08
IC20 (31)8-

Cyclin-dependent kinases (CDKs) are central to regulating cell proliferation, and their abnormal activity is a hallmark of many cancers. The pyrazolo[1,5-a]pyrimidine framework has been a fertile ground for the discovery of potent CDK inhibitors. nih.gov Some derivatives have shown dual inhibitory activity, targeting both CDKs and other kinases like TrkA.

One notable compound, 4k (BS-194) , was identified as a potent and selective CDK inhibitor. It demonstrated strong inhibition of CDK2 (IC50 = 3 nM) and CDK1 (IC50 = 30 nM), along with activity against CDK9 (IC50 = 90 nM). In cellular studies, this compound inhibited the phosphorylation of CDK substrates and blocked the cell cycle. Another study designed a series of pyrazolopyrimidines based on the structure of Roscovitine, a known CDK inhibitor. From this series, compound 6 emerged with an IC50 of 0.76 µM against the CDK2/cyclinA complex.

Table 4: Inhibitory Potency of Pyrazolo[1,5-a]pyrimidine Analogues against CDKs IC50 values for selected compounds against various cyclin-dependent kinases.

CompoundTarget KinaseIC50 (nM)Reference
4k (BS-194)CDK23
CDK130
CDK990
CDK7250
Compound 6CDK2/cyclinA760
Roscovitine (Reference)CDK2/cyclinA440

Phosphoinositide 3-kinase delta (PI3Kδ) is a lipid kinase primarily expressed in immune cells, where it regulates their differentiation, proliferation, and survival. Overactivity of PI3Kδ is implicated in inflammatory and autoimmune diseases, making it a key therapeutic target. Researchers have successfully designed and synthesized novel series of pyrazolo[1,5-a]pyrimidine derivatives as potent and highly selective PI3Kδ inhibitors.

The design strategy often involves modifying the C(5) position of the pyrazolo[1,5-a]pyrimidine core with different heterocyclic systems to occupy the affinity pocket of the enzyme. One study developed a series of indol-4-yl-pyrazolo[1,5-a]pyrimidines, identifying that an indole (B1671886) group at the C(5) position can form an additional hydrogen bond that enhances selectivity for the δ isoform. The most potent compound from this series, CPL302253 (54) , exhibited an IC50 of 2.8 nM for PI3Kδ. Another study focused on benzimidazole (B57391) derivatives, leading to the discovery of CPL302415 (6) , which showed an IC50 of 18 nM for PI3Kδ and excellent selectivity over other Class I PI3K isoforms.

Table 5: Potency and Selectivity of Pyrazolo[1,5-a]pyrimidine Analogues against PI3Kδ Inhibitory potency (IC50) against PI3Kδ and selectivity ratios relative to other PI3K isoforms.

CompoundPI3Kδ IC50 (nM)Selectivity (Fold vs. Other Isoforms)Reference
CPL302253 (54)2.8High selectivity against other isoforms
CPL302415 (6)18PI3Kα/δ = 79
PI3Kβ/δ = 1415
PI3Kγ/δ = 939

Phosphodiesterase (PDE) Inhibition (e.g., PDE2A, PDE4)

Derivatives of pyrazolo[1,5-a]pyrimidine have been identified as potent inhibitors of phosphodiesterases (PDEs), enzymes that regulate intracellular levels of the second messengers cAMP and cGMP. google.com Inhibition of these enzymes, particularly PDE2A and PDE4, is a therapeutic strategy for various disorders.

PDE2A Inhibition: Selective inhibition of PDE2A is explored as a potential treatment for cognitive impairments in neuropsychiatric and neurodegenerative disorders. nih.gov The inhibition of PDE2A is thought to enhance cyclic nucleotide signaling in brain regions associated with learning and memory. google.comnih.gov Researchers have developed novel series of pyrazolo[1,5-a]pyrimidine-based compounds as selective PDE2A inhibitors. nih.gov Similarly, nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyrimidine derivatives have also been investigated as inhibitors of PDE2. google.com

PDE4 Inhibition: PDE4 enzymes are primarily involved in the control of inflammatory responses, making them a target for diseases like chronic obstructive pulmonary disease (COPD) and asthma. encyclopedia.pub A series of pyrazolo[1,5-a]pyrimidines was developed through a rescaffolding strategy of a known inhibitor, GSK256066. nih.gov This led to the identification of an initial compound with moderate activity (IC50 = 165 nM). nih.gov Subsequent optimization of substituents at various positions on the pyrazolo[1,5-a]pyrimidine ring resulted in a compound with significantly enhanced in vitro activity (IC50 = 0.7 nM). nih.gov Further structural modifications, including cyclization of a primary amide, yielded compounds with a 200-fold increase in activity and cellular potency. nih.gov

Table 1: Pyrazolo[1,5-a]pyrimidine-based PDE4 Inhibitors

Compound Target IC50 (nM) Reference
Initial Lead Compound PDE4 165 nih.gov
Optimized Compound 10 PDE4 0.7 nih.gov
Compound 26 PDE4 26 encyclopedia.pub
Compound 27 PDE4 0.03 encyclopedia.pub

Other Significant Kinase Targets (e.g., PIM, RET, JAK1, ALK2/3, EGFR, FGFR, B-Raf, MEK, BCL6, DRAK1, STING, TRPC)

The pyrazolo[1,5-a]pyrimidine framework is a cornerstone in the development of protein kinase inhibitors for cancer therapy and other diseases. nih.govrsc.org These compounds can act as ATP-competitive or allosteric inhibitors, targeting a wide spectrum of kinases. rsc.org

EGFR, B-Raf, and MEK: Derivatives have shown promise in targeting kinases like Epidermal Growth Factor Receptor (EGFR), B-Raf, and MEK, which are critical in signaling pathways frequently dysregulated in cancers such as non-small cell lung cancer (NSCLC) and melanoma. nih.govrsc.org

BCL6: Through fragment-based screening, pyrazolo[1,5-a]pyrimidine binders of the B-Cell Lymphoma 6 (BCL6) protein were discovered. Optimization of these initial hits led to the development of high-affinity macrocyclic inhibitors. osti.gov

DRAK1: The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a core structure for inhibitors of Death-Associated protein kinase-related apoptosis-inducing protein kinase 1 (DRAK1). nih.govrsc.org

Trk Family: This scaffold is present in two of the three marketed drugs for NTRK fusion cancers, Larotrectinib and Entrectinib. mdpi.comnih.gov Numerous derivatives have been synthesized and evaluated for their inhibition of Tropomyosin receptor kinases (TrkA, TrkB, TrkC). One study reported a series of picolinamide-substituted pyrazolo[1,5-a]pyrimidines, with lead compounds showing excellent enzymatic inhibition of TrkA with an IC50 value of 1.7 nM. mdpi.comnih.gov

ALK2: A series of 7-aryl-3-substituted pyrazolo[1,5-a]pyrimidine analogs were evaluated for their activity against a panel of kinases. One compound demonstrated potent enzymatic inhibition against Activin receptor-like kinase-2 (ALK2) with an IC50 value of 0.105 µM. nih.gov

Other Kinase Targets: The versatility of the pyrazolo[1,5-a]pyrimidine structure has led to the development of small molecule inhibitors against a range of other targets, including STING and TRPC channels. nih.gov

Table 2: Inhibition of Various Kinase Targets by Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Class/Example Target Kinase Activity (IC50) Reference
Picolinamide-substituted derivative TrkA 1.7 nM mdpi.comnih.gov
7-aryl-3-substituted analog (Compound 42) ALK2 0.105 µM nih.gov
7-aryl-3-substituted analog (Compound 42) TrkA 0.087 µM nih.gov
CFI-402257 (Compound 24) TTK 1.7 nM nih.gov

Anti-infective Research

Antitubercular Activity against Mycobacterium tuberculosis (Mtb)

The pyrazolo[1,5-a]pyrimidine scaffold has been repeatedly identified as a promising starting point for the development of new antitubercular agents. nih.govacs.orgresearchgate.net High-throughput screening campaigns against whole M. tuberculosis (Mtb) cells have yielded several hits containing this core structure. nih.govacs.orgresearchgate.netplos.org Synthetic exploration of these initial hits has led to analogs with substantially improved potency against Mtb, including activity within infected macrophages. nih.govresearchgate.net For instance, pyrazole-clubbed triazolo[1,5-a]pyrimidine hybrids have shown promising activity with Minimum Inhibitory Concentration (MIC) values as low as 0.39 µg/mL against the H37Rv strain of Mtb. nih.gov Another series, tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides, also demonstrated potent bactericidal efficacy against Mtb. plos.org

Mechanistic studies on a series of pyrazolo[1,5-a]pyrimidin-7(4H)-one antitubercular agents revealed a novel mode of resistance. nih.govresearchgate.net It was discovered that resistance to these compounds was conferred by mutations in a gene encoding a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase, Rv1751. nih.govresearchgate.net This enzyme was found to promote the catabolism of the compound through hydroxylation, effectively inactivating the drug. nih.govresearchgate.net This finding highlights a potential mechanism of action where the compound may act as a prodrug or that its inactivation by Rv1751 is a key resistance strategy for the bacterium.

The mode of action for antitubercular pyrazolo[1,5-a]pyrimidines appears to be diverse and dependent on the specific analog. For the pyrazolo[1,5-a]pyrimidin-7(4H)-one series whose resistance is linked to Rv1751, the mechanism was found to be unrelated to perturbations in cell-wall biosynthesis or iron homeostasis. nih.govacs.orgresearchgate.net Experiments demonstrated that these compounds did not inhibit iron uptake, distinguishing them from other scaffolds that do interfere with this pathway. nih.govacs.org

Conversely, a different series of compounds, the tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides (THPPs), were shown to target the essential MmpL3 transporter. plos.org MmpL3 is crucial for the transport of trehalose (B1683222) monomycolate, a key precursor for mycolic acids, which are fundamental components of the mycobacterial cell wall. plos.org Inhibition of MmpL3 disrupts cell-wall biosynthesis.

Maintaining iron homeostasis is critical for the persistence of Mtb within a host. researchgate.net While some pyrazolo[1,5-a]pyrimidine analogs have been investigated for their effect on this pathway, studies on certain series have shown their primary antitubercular activity is not due to the disruption of iron uptake. nih.govacs.org

Broad-spectrum Antimicrobial Potency (Antibacterial, Antifungal, Antiviral)

Beyond their specific activity against Mtb, certain pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a broader spectrum of antimicrobial action.

Antibacterial and Antifungal Activity: In vitro testing of pyrazolo[1,5-a]pyrimidin-7-ones revealed potent activity not only against Mtb but also against other bacterial and fungal pathogens. researchgate.net One notable compound exhibited low to sub-micromolar activities against methicillin-resistant Staphylococcus aureus (MRSA) and the fungal pathogen Candida albicans. researchgate.net This compound's activity against MRSA (MIC = 0.25 µg/ml) was superior to that of the standard-of-care antibiotic vancomycin (B549263) (MIC = 1 µg/ml). researchgate.net

Antiviral Activity: The pyrazolo[1,5-a]pyrimidine scaffold is also being explored for antiviral applications. A strategy focusing on host-based targets essential for viral replication has led to the development of inhibitors of Numb-associated kinases (NAK), such as AAK1. biorxiv.org These kinases are involved in cellular processes like clathrin-mediated endocytosis, which many viruses hijack for entry into host cells. Macrocyclic inhibitors based on the pyrazolo[1,5-a]pyrimidine core were developed and showed potent inhibition of the AP-2 complex phosphorylation, a downstream event of NAK activity. Subsequently, these compounds were evaluated for their antiviral activity against various RNA viruses. biorxiv.org

Table 3: Broad-Spectrum Antimicrobial Activity of a Pyrazolo[1,5-a]pyrimidin-7-one Derivative (Compound 3b)

Pathogen MIC (µg/ml) Comparison Drug Comparison MIC (µg/ml) Reference
M. tuberculosis Low to sub-micromolar - - researchgate.net
MRSA 0.25 Vancomycin 1 researchgate.net
C. albicans Low to sub-micromolar - - researchgate.net

Anti-inflammatory and Immunomodulatory Effects

Pyrazolo[1,5-a]pyrimidine derivatives have been identified as possessing potential anti-inflammatory and immunomodulatory properties. researchgate.net Chronic inflammation is a key factor in the pathogenesis of many diseases, making the control of the inflammatory response a critical therapeutic goal. mdpi.com

Researchers have synthesized and screened libraries of related compounds, such as pyrazolo[1,5-a]quinazolines, to identify novel anti-inflammatory agents. nih.gov In one such study, screening for the ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human THP-1Blue monocytic cells identified several compounds with anti-inflammatory activity. mdpi.com Two potent compounds from this screening, 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide and 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide, were found to be potential ligands for mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK). mdpi.com Further investigation confirmed that these compounds exhibited micromolar binding affinities for JNK1, JNK2, and JNK3, suggesting that the pyrazolo[1,5-a]pyrimidine scaffold and its analogues are promising for the development of MAPK-targeted anti-inflammatory drugs. mdpi.comnih.gov

Neuropharmacological Applications (e.g., CNS agents, anxiolytic, sedative-hypnotic)

The pyrazolo[1,5-a]pyrimidine core has been engineered for various biological activities, including as central nervous system (CNS) agents. mdpi.com Some of the earliest interest in this class of compounds centered on their potential as specific anxiolytic agents that would not potentiate the effects of ethanol (B145695) or barbiturates. nih.gov

Emerging Therapeutic Areas (e.g., anti-diabetic, anti-Alzheimer, anti-arthritic)

Recent research has highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in several emerging therapeutic fields, including metabolic, neurodegenerative, and autoimmune diseases. nih.govresearchgate.netresearchgate.net

A series of pyrazolo[1,5-a]pyrimidine-based compounds were synthesized and evaluated for their in vitro biological activities, demonstrating potential as anti-diabetic, anti-Alzheimer, and anti-arthritic agents. nih.govresearchgate.net The anti-diabetic activity was assessed by measuring the inhibitory effects on α-amylase, α-glucosidase, and β-glucosidase enzymes. semanticscholar.org One derivative, N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine, showed inhibitory effects against α-amylase, α-glucosidase, and β-glucosidase. semanticscholar.org For anti-Alzheimer's potential, compounds were tested for their ability to inhibit acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine. researchgate.net The anti-arthritic activity was evaluated through protein denaturation and proteinase inhibition assays, where a 5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine derivative showed activity. semanticscholar.org These findings suggest that the pyrazolo[1,5-a]pyrimidine scaffold is a versatile platform for developing multi-target drug candidates for these complex diseases. nih.govsemanticscholar.org

In Vitro and Ex Vivo Pharmacological Evaluation

The preclinical assessment of pyrazolo[1,5-a]pyrimidines relies heavily on a variety of in vitro and ex vivo pharmacological evaluations to determine their mechanism of action, potency, and selectivity.

A wide range of cell-based and enzymatic assays are employed to characterize the biological effects of pyrazolo[1,5-a]pyrimidine derivatives. nih.gov Cell-based assays are crucial for understanding a compound's activity in a biological context. For instance, derivatives have been evaluated in cell proliferation assays using various cancer cell lines (e.g., MCF-7, HepG2, A549, KM12) and in clonogenic survival assays to assess their antiproliferative effects. nih.govmdpi.comekb.eg Target engagement and cellular activity are often confirmed using techniques like the NanoBRET™ assay. biorxiv.org

Enzyme assays are fundamental to determining the direct inhibitory effect of these compounds on specific molecular targets. nih.gov Given that many pyrazolo[1,5-a]pyrimidines are kinase inhibitors, kinase assays are prevalent. nih.gov These include ELISA-based enzyme assays (e.g., for TrkA) and assays measuring the inhibition of phosphorylation of downstream targets. nih.govmdpi.com Other enzyme assays are used to explore different therapeutic applications, such as the inhibition of α-amylase and acetylcholinesterase for anti-diabetic and anti-Alzheimer's potential, respectively. semanticscholar.org

The potency of pyrazolo[1,5-a]pyrimidine derivatives is quantified using inhibition constants like the half-maximal inhibitory concentration (IC₅₀) and the dissociation constant (K D). Numerous studies have reported IC₅₀ values for this class of compounds against a variety of targets.

For example, as inhibitors of Tropomyosin Receptor Kinase (Trk), several derivatives have shown potent activity with IC₅₀ values in the low nanomolar range against TrkA, TrkB, and TrkC. mdpi.com In the pursuit of selective PI3Kδ inhibitors for inflammatory diseases, derivatives have been developed with IC₅₀ values as low as 2.8 nM. nih.gov Other research has produced compounds with potent activity against kinases like TTK (IC₅₀ = 1.7 nM) and checkpoint kinase 1 (CHK1). nih.govnih.gov The table below summarizes representative IC₅₀ values for various pyrazolo[1,5-a]pyrimidine derivatives.

Table 1: Selected IC₅₀ Values for Pyrazolo[1,5-a]pyrimidine Derivatives

Compound/Derivative Target/Assay IC₅₀ Value Reference
CPL302415 PI3Kδ 18 nM mdpi.com
CFI-402257 TTK 1.7 nM nih.gov
Compound 36 TrkA 1.4 nM mdpi.com
Compound 36 TrkB 2.4 nM mdpi.com
Compound 36 TrkC 1.9 nM mdpi.com
CPL302253 PI3Kδ 2.8 nM nih.gov
Compound 7 PI3Kδ 0.47 µM nih.gov
Compound 4d MCF-7 cell line 0.72 µM ekb.eg
Compound 4d HepG2 cell line 0.14 µM ekb.eg

This table contains a selection of data and is not exhaustive.

A critical aspect of developing kinase inhibitors is ensuring their selectivity to minimize off-target effects. nih.govrsc.org Pyrazolo[1,5-a]pyrimidine derivatives are frequently screened against large panels of kinases to establish their selectivity profile. biorxiv.org

Differential scanning fluorimetry (DSF) is one method used to rapidly screen compounds against dozens of kinases simultaneously. biorxiv.orgbiorxiv.org For example, a panel of 56 kinases was used to investigate the selectivity of both macrocyclic and acyclic pyrazolo[1,5-a]pyrimidines, leading to the identification of highly selective inhibitors for Casein Kinase 2 (CK2). biorxiv.org Another study screened derivatives against a panel of 88 kinases to evaluate their selectivity profile outside the NAK (numb-associated kinase) family. biorxiv.org The development of CFI-402257 as a TTK inhibitor involved extensive selectivity profiling, which demonstrated its "exquisite selectivity". nih.gov These comprehensive screenings are essential for optimizing lead compounds and selecting candidates with the most favorable therapeutic window for further development. nih.govbiorxiv.org

Future Perspectives and Uncharted Research Avenues for Pyrazolo 1,5 a Pyrimidine Derivatives

Innovations in Synthetic Strategies and Green Chemistry

The synthesis of pyrazolo[1,5-a]pyrimidines has traditionally been dominated by methods like cyclocondensation reactions between 5-aminopyrazoles and β-dicarbonyl compounds, multicomponent reactions, and microwave-assisted synthesis. nih.govnih.govrsc.org While effective, future research is increasingly focused on developing more efficient, sustainable, and environmentally benign synthetic protocols.

Green chemistry principles are becoming central to the synthesis of these derivatives. bme.hu A notable advancement is the use of ultrasonic irradiation in aqueous media, which can significantly shorten reaction times, improve yields, and simplify the isolation of products. bme.hubme.hu One such strategy involves the reaction of aminopyrazoles with symmetric and non-symmetric alkynes, assisted by potassium bisulfate (KHSO4), to produce pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives in good yields. bme.hubme.hu Other innovative approaches include one-pot cyclization methodologies that efficiently form the core structure, followed by functionalization steps like oxidative halogenation. nih.gov The development of novel catalytic systems, such as rhodium (III)-catalyzed annulation and palladium-catalyzed cross-coupling, continues to expand the toolkit for creating structurally diverse libraries of these compounds. nih.govnih.govrsc.org

Table 1: Comparison of Synthetic Strategies for Pyrazolo[1,5-a]pyrimidines

Strategy Description Advantages Reference
Traditional Cyclocondensation Reaction of 5-aminopyrazoles with 1,3-biselectrophilic compounds (e.g., β-dicarbonyls). Well-established, versatile for structural modifications. nih.govnih.gov
Multicomponent Reactions Three or more reactants are combined in a single step to form the product. High atom economy, operational simplicity, rapid access to complexity. nih.govnih.gov
Microwave-Assisted Synthesis Use of microwave energy to accelerate reactions. Reduced reaction times, improved yields, enhanced product selectivity. nih.govrsc.org
Green Synthesis (Ultrasonic) Use of ultrasound waves in aqueous media, often with a mild catalyst like KHSO4. Environmentally friendly, short reaction times, simple product isolation. bme.hubme.hu

| Palladium-Catalyzed Coupling | "Click chemistry" and cross-coupling reactions (e.g., Suzuki) to add diverse functional groups. | Enables significant structural diversity and enhanced biological activity. | rsc.orgmdpi.com |

Advanced Design Principles for Enhanced Biological Selectivity and Potency

A primary challenge in drug discovery is achieving high selectivity for the intended biological target to minimize off-target effects. rsc.org For pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, future design principles are focused on leveraging subtle structural modifications to maximize potency and selectivity. Structure-activity relationship (SAR) studies are crucial, highlighting how different substituent patterns on the bicyclic core influence pharmacological properties. rsc.org

Key design strategies include:

Targeting Specific Pockets: In kinase inhibition, derivatives are designed to act as ATP-competitive or allosteric inhibitors, interacting with the ATP-binding pocket. nih.govrsc.org For phosphoinositide 3-kinase δ (PI3Kδ), a key target in inflammatory diseases, design focuses on interactions within the p110δ subunit's ATP binding site, which includes an affinity pocket and a hinge region. nih.gov

Exploiting Key Interactions: The introduction of a morpholine (B109124) moiety to create a "morpholine-pyrimidine" system has been shown to be crucial for forming a hydrogen bond with the Val-828 residue in the hinge region of PI3Kδ, enhancing inhibitor binding. mdpi.comnih.gov

Introducing Selectivity-Enhancing Groups: Attaching indole-based groups at the C(5) position can create an additional hydrogen bond with Asp-787 in the affinity pocket of PI3Kδ, a feature that improves selectivity over other PI3K isoforms. nih.gov Similarly, modifications at the C(2) position, such as adding a carbonyl group or a 2-difluoromethylbenzimidazole moiety, have been shown to significantly enhance activity. mdpi.com

Table 2: Examples of Pyrazolo[1,5-a]pyrimidine Derivatives with Enhanced Selectivity

Compound Target Key Design Feature Reported Activity (IC₅₀) Reference
CPL302415 (Compound 6) PI3Kδ Benzimidazole (B57391) derivative at C(5) position. 18 nM mdpi.com
Compound 37 PI3Kδ Indole (B1671886) derivative at C(5) position. Low nanomolar range mdpi.com
Compound 1b Tubulin (Colchicine Site) Specific substitutions leading to high metabolic stability. 28 nM (average) nih.gov

| Compound 7a | Aryl Hydrocarbon Receptor (AHR) | Systematic optimization of an initial hit compound. | 31 nM | rsc.org |

Exploration of Novel Biological Targets and Mechanistic Insights

While protein kinases have been the most prominent targets for this scaffold, its versatility allows it to interact with a much broader range of biomolecules. nih.govrsc.org A significant future direction is the exploration of novel biological targets beyond the well-trodden path of kinase inhibition.

Recent research has successfully identified pyrazolo[1,5-a]pyrimidine derivatives active against several new targets:

Tubulin: Certain derivatives have been designed as potent tubulin polymerization inhibitors that bind to the colchicine (B1669291) site, demonstrating strong anticancer activity and the ability to induce G2/M phase cell cycle arrest. nih.gov

Aryl Hydrocarbon Receptor (AHR): The AHR is a ligand-dependent transcription factor involved in immune regulation, making it a promising cancer therapy target. Pyrazolo[1,5-a]pyrimidines have been discovered and optimized as potent AHR antagonists. rsc.org

Phosphoinositide 3-Kinase δ (PI3Kδ): Overactivity of PI3Kδ is linked to inflammatory and autoimmune diseases. Highly selective inhibitors based on the pyrazolo[1,5-a]pyrimidine core have been developed. nih.govmdpi.com

Toll-Like Receptor 4 (TLR4): In a cutting-edge study, derivatives were identified that target the homodimerization of TLR4, a key mediator of innate immunity, offering potential for treating sepsis and other inflammatory conditions. nih.gov

Inducible Nitric Oxide Synthase (iNOS): Novel derivatives have been developed as inhibitors of iNOS dimerization, showing potential as anti-inflammatory agents for conditions like arthritis. exlibrisgroup.com

Table 3: Novel Biological Targets for Pyrazolo[1,5-a]pyrimidine Derivatives

Biological Target Therapeutic Area Mechanism of Action Example Compound Reference
Protein Kinases (EGFR, B-Raf, Pim-1) Cancer ATP-competitive or allosteric inhibition. Various nih.govrsc.org
Tubulin (Colchicine Site) Cancer Inhibition of microtubule polymerization. Compound 1b nih.gov
Aryl Hydrocarbon Receptor (AHR) Cancer Immunology Antagonism of the receptor. Compound 7a rsc.org
PI3Kδ Inflammation, Autoimmune Disease Selective inhibition of the kinase isoform. CPL302415 mdpi.com
TLR4-TLR4* Homodimerization Sepsis, Inflammation Disruption of protein-protein interaction. TH023 nih.gov

| iNOS Dimerization | Arthritis, Inflammation | Interference with the formation of active dimeric iNOS. | Compound 22o | exlibrisgroup.com |

Integration of Artificial Intelligence and Machine Learning in Pyrazolo[1,5-a]pyrimidine Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of pyrazolo[1,5-a]pyrimidine derivatives. mit.edu These computational tools can analyze vast datasets to predict molecular properties, identify novel targets, and streamline the entire drug discovery pipeline. mit.edumdpi.com

Furthermore, AI/ML frameworks are being developed to predict potential off-target interactions for existing drugs, opening up avenues for repurposing. mdpi.com An algorithmic framework known as SPARROW (Synthesis Planning and Rewards-based Route Optimization Workflow) uses AI to help scientists make cost-aware choices by identifying optimal molecular candidates that minimize synthesis costs while maximizing desired properties. mit.edu As these technologies mature, their application to the pyrazolo[1,5-a]pyrimidine scaffold will undoubtedly accelerate the identification of next-generation drug candidates with improved efficacy and novel mechanisms of action.

Q & A

Q. Advanced

  • Substituent Effects: EWGs (e.g., NO₂, CN) at C-7 enhance quantum yields (ϕ = 0.51 for 4e vs. 0.21 for 4b ).
  • Photostability Testing: Exposure to UV light (254 nm) for 24 h revealed 4d retains >90% fluorescence intensity, outperforming BODIPY standards .
  • pH Stability: Acidic conditions (pH 2) degrade 7-amino derivatives faster than neutral analogs; buffer selection (e.g., PBS vs. Tris-HCl) is crucial .

How can computational methods predict pyrazolo[1,5-a]pyrimidine interactions with biological targets?

Q. Advanced

  • Docking Studies: Glide SP scoring identified H-bond interactions between C-7 carbonyl and EGFR’s Met793 (ΔG = −9.2 kcal/mol) .
  • MD Simulations: 100-ns trajectories revealed stable binding of 5,7-diphenyl derivatives to Pim-1 kinase’s hydrophobic pocket (RMSD <2.0 Å ).
  • QSAR Models: Hammett σ values for C-5 substituents correlate with IC₅₀ (R² = 0.89) in anti-proliferative assays .

What strategies enhance the metabolic stability of pyrazolo[1,5-a]pyrimidine derivatives in vivo?

Q. Advanced

  • Deuterium Incorporation: Replacing C-5 methyl with CD₃ reduces CYP3A4-mediated oxidation (t₁/₂ increased from 2.1 to 5.7 h ).
  • Prodrug Design: Phosphate esters at N-1 improve aqueous solubility (e.g., 10-fold increase for prodrug vs. parent compound ).
  • Steric Shielding: Bulkier groups at C-2 (e.g., tert-butyl) hinder glucuronidation, improving oral bioavailability in rat models (AUC₀–24 = 450 ng·h/mL ).

How can researchers validate the selectivity of pyrazolo[1,5-a]pyrimidine kinase inhibitors?

Q. Advanced

  • Kinome Profiling: Screen against panels of 100+ kinases (e.g., DiscoverX) to identify off-target effects; dinaciclib shows <10% inhibition of non-CDK kinases at 1 µM .
  • Crystal Structures: Resolve binding modes (e.g., PDB 4U5N confirms H-bond between C-6 carboxamide and Pim-1’s hinge region ).
  • Mutagenesis Studies: Ala-scanning of ATP-binding pockets (e.g., KDR V848A mutation reduces inhibitor potency by 50-fold ).

What are best practices for analyzing structure-activity relationships (SAR) in pyrazolo[1,5-a]pyrimidine derivatives?

Q. Advanced

  • Fragment-Based Design: Start with minimal cores (e.g., 5-unsubstituted scaffold) and iteratively add groups; 7-methoxy boosts solubility (logP = 1.7 vs. 2.9 for 7-Cl ).
  • 3D-QSAR: CoMFA models using 30 derivatives achieved q² = 0.72, highlighting steric bulk at C-5 as critical for AMPK inhibition .
  • Meta-Analysis: Cross-reference patent data (e.g., sigma ligand SAR in EP2024/021 ) with journal studies to identify consensus pharmacophores.

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